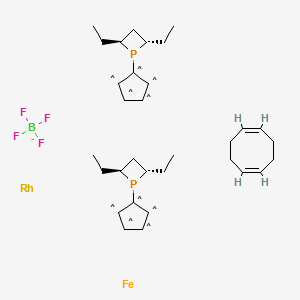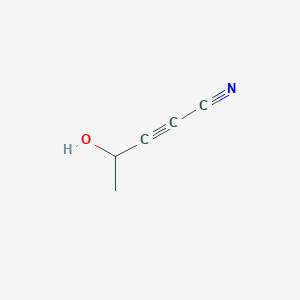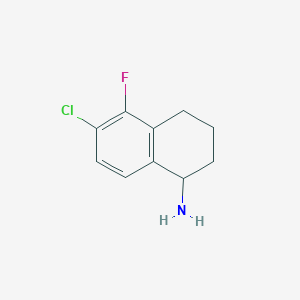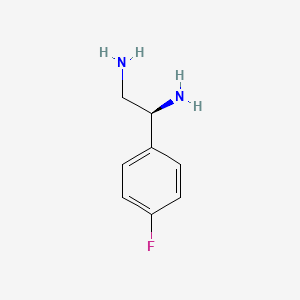
Quinazolin-4-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolin-4-ylmethanamine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing quinazoline derivatives is the Aza-reaction, which includes the Aza-Diels-Alder reaction and the Povarov imino-Diels-Alder reaction . These reactions involve the coupling of imine and electron-rich alkene substrates to form the quinazoline core.
Other synthetic methods include microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . These methods offer various advantages, such as shorter reaction times, higher yields, and milder reaction conditions.
Industrial Production Methods: Industrial production of quinazolin-4-ylmethanamine may involve large-scale synthesis using metal-catalyzed reactions. For example, copper-catalyzed reactions have been employed to synthesize quinazoline derivatives efficiently . These methods are scalable and can be optimized for industrial production to meet the demand for this compound in various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Quinazolin-4-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Transition-metal-catalyzed reactions are commonly used to modify the quinazoline core and introduce functional groups . These reactions provide access to a wide range of quinazoline derivatives with diverse biological activities.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include metal catalysts (e.g., copper, palladium), oxidizing agents (e.g., ammonium persulfate), and reducing agents (e.g., sodium borohydride) . Reaction conditions vary depending on the desired transformation, but they often involve mild temperatures and pressures to ensure high yields and selectivity.
Major Products Formed: The major products formed from the reactions of this compound include various substituted quinazoline derivatives. These products exhibit a wide range of biological activities, making them valuable for medicinal chemistry and pharmaceutical research .
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, it serves as a scaffold for the development of novel therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties . Its derivatives have shown promise in inhibiting key enzymes and receptors involved in disease pathways, making them potential candidates for drug development.
In biology, quinazolin-4-ylmethanamine derivatives have been used as fluorescent probes for biological imaging and as tools for studying cellular processes . In the pharmaceutical industry, these compounds are explored for their potential as drug candidates for treating various diseases, including cancer and infectious diseases .
Wirkmechanismus
The mechanism of action of quinazolin-4-ylmethanamine and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives inhibit enzymes such as histone deacetylases (HDACs) and kinases, leading to the modulation of cellular processes and the induction of apoptosis in cancer cells . Other derivatives act as antimicrobial agents by disrupting bacterial cell wall synthesis or inhibiting quorum sensing pathways .
Vergleich Mit ähnlichen Verbindungen
Quinazolin-4-ylmethanamine can be compared to other quinazoline derivatives, such as quinazolin-4(3H)-ones and 2-aminobenzamides . While these compounds share a similar quinazoline core, this compound is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties.
Similar compounds include:
- Quinazolin-4(3H)-one
- 2-Aminobenzamide
- 4,6,7-Substituted quinazoline derivatives
These compounds have been studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound stands out due to its unique structure and potential for further functionalization, making it a valuable compound for scientific research and drug development.
Eigenschaften
Molekularformel |
C9H9N3 |
|---|---|
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
quinazolin-4-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H,5,10H2 |
InChI-Schlüssel |
WIUFRBLLVHFSTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Bromophenyl)methyl]azetidine hydrochloride](/img/structure/B13038784.png)








![(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13038841.png)



![5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038868.png)
